molecular formula C8H6Br2O2 B12978699 2-Bromo-2-(4-bromophenyl)acetic acid

2-Bromo-2-(4-bromophenyl)acetic acid

Cat. No.: B12978699
M. Wt: 293.94 g/mol
InChI Key: AFORTQUBOHDILI-UHFFFAOYSA-N
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Description

2-Bromo-2-(4-bromophenyl)acetic acid is a brominated aromatic acetic acid derivative characterized by two bromine substituents: one on the α-carbon of the acetic acid chain and another at the para position of the phenyl ring. The presence of bromine atoms at both the α-carbon and phenyl ring positions enhances its electrophilic reactivity, making it a candidate for nucleophilic substitution and cross-coupling reactions.

Properties

Molecular Formula

C8H6Br2O2

Molecular Weight

293.94 g/mol

IUPAC Name

2-bromo-2-(4-bromophenyl)acetic acid

InChI

InChI=1S/C8H6Br2O2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,(H,11,12)

InChI Key

AFORTQUBOHDILI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-2-(4-bromophenyl)acetic acid typically involves the bromination of phenylacetic acid. One common method is the electrophilic aromatic substitution reaction, where phenylacetic acid is treated with bromine in the presence of a catalyst such as mercuric oxide. This reaction yields a mixture of 2- and 4-bromo isomers, which can be separated by fractional crystallization .

Industrial Production Methods: On an industrial scale, the compound can be synthesized by condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the resulting nitrile with sodium hydroxide . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-2-(4-bromophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the bromine substituents to hydrogen, yielding phenylacetic acid derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products:

    Oxidation: 2-(4-bromophenyl)acetic acid.

    Reduction: Phenylacetic acid.

    Substitution: Various substituted phenylacetic acids depending on the nucleophile used.

Scientific Research Applications

2-Bromo-2-(4-bromophenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-2-(4-bromophenyl)acetic acid involves its interaction with specific molecular targets. The bromine atoms on the phenyl ring enhance its reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Its biological activity is attributed to its ability to interact with cellular components, potentially disrupting normal cellular functions .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Structural Data : X-ray crystallography of 2-(2-bromophenyl)acetic acid () confirms planar phenyl rings and hydrogen-bonded dimers, a feature likely shared with 2-bromo-2-(4-bromophenyl)acetic acid.
  • Synthetic Challenges : The steric bulk of para-bromine may complicate crystallization, as seen in substituted phenylacetic acids ().
  • Data Gaps : Detailed thermodynamic data (e.g., pKa, solubility) and biological activity profiles for 2-bromo-2-(4-bromophenyl)acetic acid remain uncharacterized in the literature.

Biological Activity

2-Bromo-2-(4-bromophenyl)acetic acid is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by a bromo-substituted phenyl ring, is being explored for various therapeutic applications, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

The molecular formula of 2-Bromo-2-(4-bromophenyl)acetic acid is C8H6Br2O2C_8H_6Br_2O_2. Its structure includes two bromine atoms positioned on a phenyl ring, which significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that 2-Bromo-2-(4-bromophenyl)acetic acid exhibits notable antimicrobial properties. In studies comparing various derivatives, it was found that this compound demonstrated effective inhibition against several bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. faecalis40 µg/mL
P. aeruginosa50 µg/mL
S. typhi30 µg/mL
K. pneumoniae19 µg/mL

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

The anticancer potential of 2-Bromo-2-(4-bromophenyl)acetic acid has been investigated through various studies focusing on its effects on cancer cell lines. The compound exhibited IC50 values ranging from 7 to 20 µM against different types of cancer cells, indicating significant cytotoxic effects. Notably, it has been shown to target specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling pathways .

The biological activity of 2-Bromo-2-(4-bromophenyl)acetic acid is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, which can alter biochemical pathways critical for microbial growth and cancer cell proliferation.
  • Receptor Modulation : Its structural characteristics enhance binding affinity to biological receptors, potentially leading to therapeutic effects in inflammatory conditions and cancer.

Case Studies

Several case studies have highlighted the efficacy of 2-Bromo-2-(4-bromophenyl)acetic acid in clinical settings:

  • Case Study on Antimicrobial Efficacy : A study conducted on the effectiveness of this compound against multi-drug resistant bacterial strains showed promising results, with significant inhibition zones comparable to standard antibiotics like ceftriaxone.
  • Case Study on Cancer Cell Lines : In vitro tests on human leukemia cell lines demonstrated that treatment with the compound led to apoptosis and a notable decrease in cell viability, further supporting its potential as an anticancer agent.

Comparative Analysis with Related Compounds

To understand the unique properties of 2-Bromo-2-(4-bromophenyl)acetic acid, it is useful to compare it with structurally similar compounds:

Compound Name Key Features Biological Activity
2-Amino-2-(4-bromophenyl)acetic acidContains an amino group; acts as an enzyme inhibitorAntimicrobial and anticancer properties
4-Bromophenylacetic acidLacks additional bromine; more polarModerate antimicrobial activity
2-Bromo-2-(4-chlorophenyl)acetic acidContains chlorine; different reactivityAntimicrobial activity observed

This comparison illustrates how variations in substituents can affect biological activity and reactivity profiles.

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